molecular formula C13H11NO3 B055462 2-Nitro-5-phenoxytoluene CAS No. 112880-83-8

2-Nitro-5-phenoxytoluene

Cat. No.: B055462
CAS No.: 112880-83-8
M. Wt: 229.23 g/mol
InChI Key: COHVZTXZLIRSTM-UHFFFAOYSA-N
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Description

2,6-Dihydroxypyridine hydrochloride is a chemical compound with the molecular formula C5H5NO2·HCl. It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 6 positions on the pyridine ring. This compound is known for its light yellow crystalline appearance and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxypyridine hydrochloride can be synthesized through various methods. One common approach involves the hydroxylation of pyridine derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective introduction of hydroxyl groups at the desired positions .

Industrial Production Methods: In industrial settings, the production of 2,6-dihydroxypyridine hydrochloride often involves the use of advanced catalytic processes to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxypyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,6-dihydroxypyridine hydrochloride involves its interaction with specific enzymes. For example, it acts as a substrate for monooxygenase enzymes, which catalyze the hydroxylation of the compound. This reaction involves the transfer of an oxygen atom from molecular oxygen to the substrate, resulting in the formation of 2,3,6-trihydroxypyridine . The enzyme 2,6-dihydroxypyridine-3-hydroxylase, produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran .

Similar Compounds:

    2,3-Dihydroxypyridine: Similar in structure but with hydroxyl groups at the 2 and 3 positions.

    2,5-Dihydroxypyridine: Hydroxyl groups at the 2 and 5 positions.

    2,4-Dihydroxypyridine: Hydroxyl groups at the 2 and 4 positions.

Uniqueness: 2,6-Dihydroxypyridine hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in studies related to enzyme-catalyzed reactions and its role as an intermediate in the degradation of nicotine .

Properties

IUPAC Name

2-methyl-1-nitro-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHVZTXZLIRSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369505
Record name 2-nitro-5-phenoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112880-83-8
Record name 2-nitro-5-phenoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

14.1 g (150 mmol) of phenol were dissolved in 120 ml of anhydrous N,N-dimethylacetamide, while stirring, 20.6 g (150 mmol) of finely powdered potassium carbonate were added and the mixture was stirred at 70°-80° C. for 30 minutes. After cooling to 20° C., 23.25 g (18.3 ml, 150 mmol) of 5-fluoro-2-nitrotoluene were added dropwise, the mixture was heated at 135°-140° C. for 2 hours and, after cooling, concentrated in vacuo, the residue was introduced into ice and the crystalline product was filtered off with suction, washed with water and dried, 30 g, melting point 43°-46° C.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Combine potassium hydroxide (3 g, 0.054 mol) and phenol (15 g, 0.16 mol), and heat to 110° C. until the potassium hydroxide is dissolved. Cool the mixture to room temperature and add 5-fluoro-2-nitrotoluene (7.75 g, 0.05 mol) in one aliquot. Heat the reaction mixture to 130° C. for 30 min, cool to room temperature, and then pour into 10% NaOH (200 mL). Extract the aqueous solution with ether (2×100 mL), combine the organic layers and wash with 10% NaOH (2×100 mL), water (2×100 mL), dry over Na2SO4 and concentrate in vacuo. Chromatograph on silica gel eluting with hexanes/ethyl acetate to give 2-nitro-5-phenoxytoluene as a solid: 1H NMR (300 MHz, CDCl3) 2.59 (s, 3H), 6.81–6.85 (m, 2H), 7.06–7.09 (m, 2H), 7.22–7.26 (m, 1H), 7.40–7.45 (m, 2H), 8.03–8.06 (m, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.75 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 5-fluoro-2-nitrotoluene (9.8 g), phenol (11.89 g), potassium carbonate (12.22 g) and copper bronze (1.0 g) was boiled for 16 hours. After cooling to room temperature the mixture was extracted with boiling diethyl ether (2×500 ml) and the combined organic phases washed with aqueous 1N sodium hydroxide (6×100 ml) and water (3×100 ml). After drying (MgSO4), solvent was removed at reduced pressure and the residue column chromatographed (silica gel, hexane→5% diethyl ether/hexane eluant) to give 2-nitro-5-phenoxytoluene (2.06 g) as an oil.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
11.89 g
Type
reactant
Reaction Step One
Quantity
12.22 g
Type
reactant
Reaction Step One
Name
copper bronze
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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